1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is likely an organic compound that contains a benzimidazole core structure, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with various functional groups, including a 4-methylbenzyl group, a nitro group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the various substituents attached at specific positions on the core . The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the different functional groups present in the molecule . For example, the nitro group might be reduced to an amino group, or the benzyl group might undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the different functional groups . For example, the nitro group might contribute to the compound’s reactivity, while the benzyl and phenyl groups might influence its physical properties like solubility .科学的研究の応用
Antimicrobial and Antitubercular Activity
Nitroimidazoles, including analogues similar to 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, have shown promising antitubercular activity. Research by Li et al. (2008) highlighted the synthesis and antitubercular activity of certain nitroimidazole derivatives, underscoring their potential in treating tuberculosis by targeting Mycobacterium tuberculosis. The structural modifications in these compounds aimed at enhancing water solubility did not significantly affect their antitubercular potency, suggesting that the inherent lattice stability of these molecules might not be a major limiting factor in their solubility (Li et al., 2008).
Antiparasitic Applications
Compounds with a benzimidazole framework have also been explored for their antiparasitic efficacy. For instance, oxfendazole, a derivative within the benzimidazole class, has shown significant potential against helminth infections in humans. Its long metabolic half-life and the safety profile highlighted in studies underscore its promise as a therapeutic option for treating parasitic diseases such as neurocysticercosis and echinococcosis (González et al., 2018).
Anticancer Potential
Further, the synthesis and evaluation of benzimidazole derivatives have demonstrated potential anticancer properties. Pham et al. (2022) designed and synthesized a series of benzimidazole derivatives, identifying compounds with potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as significant cytotoxicity against various cancer cell lines. These findings suggest the dual antimicrobial and anticancer utility of benzimidazole derivatives, highlighting their versatility as bioactive molecules (Pham et al., 2022).
Structural and Reactive Studies
The structural and reactive characteristics of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, have also been explored. Research by Sparke et al. (2010) on the synthesis and reactivity of this compound provides insights into the chemical behavior and potential applications of nitrobenzyl-substituted benzimidazoles in synthetic chemistry (Sparke et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(4-methylphenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-15-7-9-16(10-8-15)14-27-23-20-13-18(24(25)26)11-12-19(20)22-21(23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBFHALNZEKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。